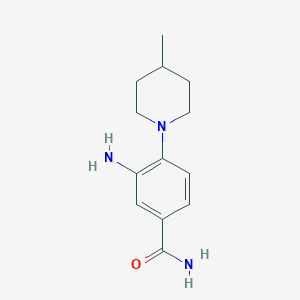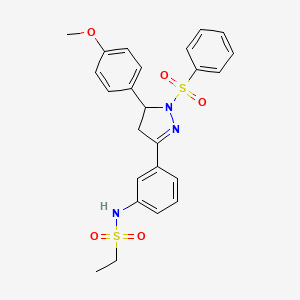![molecular formula C19H18Cl2N4O2 B2679554 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 338391-74-5](/img/structure/B2679554.png)
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine-containing compounds have been recognized for their diverse biological and therapeutic effects . They have exhibited remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects . Furthermore, synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts .
Synthesis Analysis
The synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions are described . All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .
Molecular Structure Analysis
The chemical structures of novel synthesized morpholine-based compounds were assessed by 1 H, 13 C, 31 P nuclear magnetic resonance (NMR), and high‐resolution mass spectrometry (ESI-HRMS) .
Chemical Reactions Analysis
The relationship between the functional group variation and the biological activity of the evaluated compounds was discussed . Among the synthesized analogs, the most active one was 6f .
Physical and Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
Research has been conducted on the synthesis and crystal structures of compounds related to 1-(morpholinomethyl)-1H-indole-2,3-dione. For example, compounds including 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-(N-ethylthiosemicarbazone) have been synthesized and their structures confirmed through various analyses, including X-ray single crystal diffraction analysis (Kaynak, Özbey, & Karalı, 2013).
Antituberculosis Activity
1H-indole-2,3-dione derivatives, including those with a morpholinomethyl group, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among these compounds, some exhibited significant inhibitory activity in the primary screen (Karalı et al., 2007).
Antimicrobial Evaluation
Indole-2,3-dione Mannich bases, which may include 1-(morpholinomethyl) derivatives, have been reported to possess antibacterial activities. Research indicates that these compounds could be efficient as inhibitors against metal corrosion, in addition to their potential antibacterial properties (Miao, 2014).
Biological Activity
Compounds like ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates have been synthesized and some evaluated for antimicrobial, tranquilizing, and anticonvulsant activities. These findings suggest the diverse biological potential of indole-2,3-dione derivatives including those with morpholinomethyl modifications (El-Gendy et al., 2008).
Antiviral Activity
Research into the primary antiviral activity of certain 5-nitro-indole-2,3-dione derivatives, which includes morpholinomethyl-modified compounds, revealed weak activity against specific pathogenic viruses. This indicates the potential of these compounds in antiviral research (Terzioğlu et al., 2005).
Hydrolysis Studies
Studies on the hydrolysis of isatin derivatives, including N-morpholinomethyl indol-2,3-dione, have been conducted to understand the effects of surfactants on the hydrolysis process. This research is crucial for insights into the chemical behavior of such compounds (Al-ayed et al., 2011).
Ultrasound Assisted Synthesis
Ultrasound-assisted synthesis has been used for the preparation of compounds including diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) derivatives. Such green chemistry approaches are significant for sustainable pharmaceutical synthesis (Tiwari et al., 2018).
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on the specific compound . Without specific information on “1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, it’s difficult to provide a detailed outline of its pharmacokinetics.
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors
Safety and Hazards
Zukünftige Richtungen
The limitations with current antiepileptic drugs (AEDs) demands the necessity of the development of more selective and lower toxic AEDs in the field of medicinal chemistry . Many studies revealed that isatin is a privileged lead molecule for scheming potential bioactive agents, and their derivatives constitute an important class of heterocyclic compounds and are shown to possess a broad spectrum of bioactivity .
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2/c20-15-6-5-13(11-16(15)21)22-23-18-14-3-1-2-4-17(14)25(19(18)26)12-24-7-9-27-10-8-24/h1-6,11,26H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZFYZLVWJBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)


![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2679478.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)
![7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)
![3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2679484.png)
![methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)

![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2679491.png)

